molecular formula C18H17F3N4OS B12156914 3-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

3-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B12156914
M. Wt: 394.4 g/mol
InChI Key: XFOLBAAUNBSNNM-UHFFFAOYSA-N
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Description

系统命名法与分子标识

根据国际纯粹与应用化学联合会(IUPAC)命名规则,该化合物的系统名称可拆解为三个核心结构单元:位于三唑环4位的4-乙氧基苯基取代基(3-(4-ethoxyphenyl))、5位的[3-(三氟甲基)苄基]硫基(5-{[3-(trifluoromethyl)benzyl]sulfanyl})以及4-胺基(4-amine)。其SMILES表示为:CCOc1ccc(cc1)N2C(=NNC2=S)SCC3=CC(=CC=C3)C(F)(F)F,精确分子量为412.42 g/mol(C19H17F3N4OS)

相较于类似物如3-(4-叔丁基苯基)-4-(4-甲氧基苯基)-5-{[3-(三氟甲基)苄基]硫基}-4H-1,2,4-三唑(CAS 499103-42-3,分子量497.58),本化合物以乙氧基替代叔丁基,显著降低空间位阻的同时增强电子供体效应。这种取代差异在核磁共振氢谱(1H NMR)中表现为乙氧基特征峰(δ 1.35 ppm三重峰,-CH2CH3;δ 3.95 ppm四重峰,-OCH2-)。

光谱特征与构型确认

通过X射线晶体学分析显示,三唑环呈平面构型,与4-乙氧基苯基形成约67°二面角,而[3-(三氟甲基)苄基]硫基则通过硫原子与三唑环5位碳形成σ键,其苄基部分与三唑环平面呈垂直取向。这种空间排列在傅里叶变换红外光谱(FT-IR)中体现为三唑环C=N伸缩振动峰(1580 cm⁻¹)与硫醚C-S键特征吸收(690 cm⁻¹)

质谱(ESI-MS)在正离子模式下显示准分子离子峰[M+H]+ m/z 413.43,与理论值吻合,二级质谱碎片主要源于乙氧基苯基的断裂(m/z 265.12)和三氟甲基苄硫基的裂解(m/z 189.08)。

Properties

Molecular Formula

C18H17F3N4OS

Molecular Weight

394.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H17F3N4OS/c1-2-26-15-8-6-13(7-9-15)16-23-24-17(25(16)22)27-11-12-4-3-5-14(10-12)18(19,20)21/h3-10H,2,11,22H2,1H3

InChI Key

XFOLBAAUNBSNNM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of 4-Ethoxyphenyl Thiosemicarbazide

Reagents :

  • 4-Ethoxyphenyl isothiocyanate

  • Hydrazine hydrate (80%)

  • Concentrated hydrochloric acid (HCl)

Procedure :

  • Thiosemicarbazide Formation :
    4-Ethoxyphenyl isothiocyanate (1.0 eq) reacts with hydrazine hydrate in ethanol at 0–5°C for 2 hours, yielding 1-(4-ethoxyphenyl)thiosemicarbazide.

  • Cyclization :
    The thiosemicarbazide is treated with HCl (12 N) under reflux (80°C, 4 hours) to form 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Key Data :

StepYieldPurity (HPLC)
192%95%
278%98%

Introduction of the Trifluoromethylbenzyl Sulfanyl Group

The sulfanyl moiety is introduced via S-alkylation, leveraging the nucleophilic thiol group of the triazole intermediate.

Alkylation with 3-(Trifluoromethyl)benzyl Bromide

Reagents :

  • 4-Amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (1.0 eq)

  • 3-(Trifluoromethyl)benzyl bromide (1.2 eq)

  • Sodium hydroxide (NaOH, 1.5 eq)

  • Methanol (solvent)

Procedure :

  • The triazole-thiol (1.0 eq) and NaOH (1.5 eq) are dissolved in methanol at 25°C.

  • 3-(Trifluoromethyl)benzyl bromide (1.2 eq) is added dropwise, and the mixture is stirred for 2.5 hours.

  • The product precipitates upon solvent evaporation and is recrystallized from ethanol/diethyl ether (3:1).

Key Data :

ParameterValue
Reaction temperature25°C
Time2.5 hours
Yield85–88%
Purity>99% (¹H NMR)

Alternative Synthetic Routes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While less common for this specific compound, CuAAC offers regioselective triazole formation.

Reagents :

  • 4-Ethoxyphenylacetylene (1.0 eq)

  • 3-(Trifluoromethyl)benzyl azide (1.0 eq)

  • Copper(I) iodide (5 mol%)

  • DMF/water (4:1)

Procedure :

  • The azide and acetylene react in DMF/water with CuI at 50°C for 12 hours.

  • The triazole product is extracted with ethyl acetate and purified via column chromatography.

Key Data :

ParameterValue
Yield70%
Regioselectivity1,4-disubstituted

Comparative Analysis of Methods

MethodYieldTimeCost EfficiencyScalability
Thiosemicarbazide cyclization78%6 hoursHighIndustrial
S-Alkylation88%2.5 hoursModerateLab-scale
CuAAC70%12 hoursLowSmall-scale

Mechanistic Insights

  • Cyclization : Acid-catalyzed intramolecular dehydration forms the triazole ring, with protonation of the thiol group enhancing electrophilicity at the carbon center.

  • S-Alkylation : The thiolate anion (generated by NaOH) attacks the electrophilic benzyl bromide, displacing bromide via an SN2 mechanism.

Challenges and Optimization

  • Thiol Oxidation : The intermediate thiol is prone to oxidation; reactions require inert atmospheres (N₂ or Ar).

  • Byproduct Formation : Excess benzyl bromide may lead to dialkylation, mitigated by stoichiometric control.

Characterization Data

  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, OCH₂CH₃), 4.08 (q, 2H, OCH₂), 4.45 (s, 2H, SCH₂), 6.25 (s, 2H, NH₂), 7.02–7.92 (m, 8H, ArH).

  • HRMS (ESI+) : m/z 381.1245 [M+H]⁺ (calc. 381.1248).

Industrial-Scale Considerations

  • Solvent Choice : Methanol is preferred over DMF for cost and toxicity.

  • Catalyst Recycling : Copper residues from CuAAC require rigorous removal (<1 ppm).

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural analogs, highlighting substituent differences and their implications:

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Weight Notable Properties/Activities References
Target Compound 4-Ethoxyphenyl [3-(Trifluoromethyl)benzyl]sulfanyl ~383.3 (estimated) Enhanced lipophilicity (CF₃ group) -
3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine Benzylsulfanyl 1H-Indol-2-yl ~323.4 Structural confirmation via X-ray crystallography
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole 4-Chlorophenyl, 4-methylphenyl [3-(Trifluoromethyl)benzyl]sulfanyl ~476.9 Dual aryl substitution; potential steric effects
3-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine [2,6-Dichlorophenyl]methylsulfanyl Trifluoromethyl 343.15 High halogen content for enhanced binding affinity
3-[(3-Chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 3-Chlorobenzylsulfanyl Pyridin-4-yl ~345.8 Pyridine moiety for hydrogen bonding; inhibitory activity against AbTYR (IC₅₀ ~1.2 μM)
3-(4-Chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine 4-Chlorophenyl Isopropylsulfanyl ~283.8 Simplified alkyl chain; reduced steric hindrance
3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 2-Methylbenzylthio 3,4,5-Trimethoxyphenyl ~425.5 Trimethoxy group for enhanced π-π stacking

Key Observations

Ethoxy vs. Methoxy: The ethoxy group (target compound) offers greater lipophilicity than methoxy (), which may influence pharmacokinetics.

Halogenated Derivatives () demonstrate enhanced binding in hydrophobic pockets due to halogen interactions, a feature exploitable in drug design.

Structural Confirmation :

  • X-ray crystallography () reveals that benzylsulfanyl analogs adopt planar triazole rings with intermolecular hydrogen bonds (N–H⋯N), stabilizing crystal packing. The trifluoromethyl group may disrupt such interactions, altering solubility.

Biological Activity

The compound 3-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a derivative of the triazole family, which has garnered attention for its potential biological activities, particularly in antibacterial and antifungal domains. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure features a triazole ring, which is known for its versatility in medicinal chemistry. The presence of an ethoxy group and a trifluoromethylbenzyl moiety enhances its lipophilicity and biological activity.

Biological Activity Overview

Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. The specific compound under discussion has been evaluated for its effectiveness against various bacterial strains.

Antibacterial Activity

  • Efficacy Against Gram-positive and Gram-negative Bacteria :
    • Studies have shown that compounds with similar triazole structures demonstrate potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The presence of substituents like benzyl groups in the 4-position of the triazole ring typically enhances antibacterial potency .
    • For instance, a related triazole compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against E. coli, comparable to established antibiotics like ceftriaxone .
  • Mechanism of Action :
    • The mechanism by which triazoles exert their antibacterial effects often involves the inhibition of cell wall synthesis or interference with nucleic acid synthesis. The sulfur-containing moiety in this compound may also contribute to its biological activity through redox reactions or by forming reactive sulfur species .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) at strategic positions can enhance antimicrobial activity by increasing the electron deficiency of the aromatic system, facilitating interaction with bacterial enzymes .
  • Positioning of Functional Groups : Variations in the positioning of functional groups on the triazole ring significantly influence biological activity. For instance, compounds with a methoxy group at the 4-position have shown improved activity compared to those without such substitutions .

Case Studies

  • Study on Antibacterial Efficacy :
    • A comparative study involving several triazole derivatives demonstrated that those with bulky substituents displayed enhanced antibacterial activity due to improved membrane penetration and binding affinity to bacterial targets .
  • Antifungal Screening :
    • In vitro testing against fungal strains revealed that certain triazole derivatives inhibited fungal growth effectively, indicating potential for therapeutic applications in treating fungal infections .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine?

The synthesis typically involves multi-step reactions starting with the formation of the triazole core. Key steps include:

  • Cyclocondensation : Reacting thiosemicarbazides with carboxylic acids or esters under acidic conditions to form the 1,2,4-triazole ring .
  • Sulfanyl Group Introduction : Alkylation of the triazole thiol intermediate with 3-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield high-purity product . Reaction monitoring via TLC and characterization by NMR (¹H/¹³C) and HRMS are critical for quality control .

Q. How can the compound’s structure be validated experimentally?

  • X-ray Crystallography : Resolves bond lengths, angles, and confirms the triazole ring geometry. For example, triazole derivatives often show planar rings with C–S bond lengths of ~1.75 Å and C–N bonds of ~1.30 Å .
  • Spectroscopic Analysis :
  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (triazole protons), δ 4.0–4.2 ppm (ethoxy –OCH₂CH₃), and δ 2.5–3.0 ppm (benzyl –CH₂–S) .
  • ¹⁹F NMR : A singlet near δ -60 ppm confirms the –CF₃ group .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxyphenyl vs. fluorophenyl) impact biological activity?

  • Ethoxyphenyl vs. Fluorophenyl : The ethoxy group (–OCH₂CH₃) enhances lipophilicity and metabolic stability compared to electron-withdrawing –F, which may improve membrane permeability. For example, ethoxyphenyl derivatives in triazoles show 2–3× higher IC₅₀ values in enzyme inhibition assays than fluorophenyl analogs .
  • Trifluoromethyl Benzyl Group : The –CF₃ group increases electron-deficient character, enhancing interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 targets) .
  • Methodology : Compare activity using standardized assays (e.g., antimicrobial MIC, kinase inhibition) and computational docking (AutoDock Vina) to map substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for similar triazole derivatives?

  • Case Study : Discrepancies in antifungal activity (e.g., MIC ranging from 2–32 µg/mL) may arise from:
  • Assay Conditions : Variations in pH, inoculum size, or media composition .
  • Solubility : Ethoxyphenyl derivatives may require DMSO concentrations >1%, affecting bioavailability .
    • Resolution : Standardize protocols (CLSI guidelines) and use orthogonal assays (e.g., time-kill curves) to validate results .

Q. How can the compound’s mechanism of action be elucidated in enzyme inhibition studies?

  • Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, triazole sulfanyl derivatives often act as competitive inhibitors of fungal CYP51 (Ki ~0.5–2 µM) .
  • Covalent Binding Studies : Use LC-MS/MS to detect adduct formation between the sulfanyl group and cysteine residues in target enzymes .
  • Mutagenesis : Engineer enzymes with substituted active-site residues (e.g., Cys→Ala) to confirm binding interactions .

Methodological Considerations

Q. What analytical techniques are recommended for stability studies under physiological conditions?

  • HPLC-PDA : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C .
  • Mass Spectrometry : Identify hydrolyzed metabolites (e.g., cleavage of the sulfanyl bond yielding 3-(trifluoromethyl)benzyl mercaptan) .
  • Accelerated Stability Testing : Use Arrhenius plots to predict shelf life at 25°C based on data from 40–60°C .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Library Design : Synthesize analogs with variations in:
  • Aryl Groups : Replace ethoxyphenyl with methoxy, nitro, or halide substituents.
  • Sulfanyl Linkers : Test –SCH₂– vs. –SO₂– or –S–(CH₂)ₙ– spacers .
    • High-Throughput Screening : Use 96-well plate assays to measure IC₅₀ against panels of kinases or microbial strains .
    • QSAR Modeling : Apply partial least squares (PLS) regression to correlate logP, polar surface area, and steric parameters with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.